molecular formula C10H13N3O3 B12577382 1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- CAS No. 222625-92-5

1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl-

Cat. No.: B12577382
CAS No.: 222625-92-5
M. Wt: 223.23 g/mol
InChI Key: WIPYJXJZIITHBA-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[45]dec-7-ene-8-carbonyl azide, 7-methyl- is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- typically involves multiple steps. One common route starts with the formation of the spirocyclic core, followed by the introduction of the azide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the azide group to an amine.

    Substitution: The azide group can be substituted with other functional groups using reagents like triphenylphosphine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- exerts its effects involves the interaction of its functional groups with molecular targets. The azide group, in particular, can participate in click chemistry reactions, forming stable triazole rings. These interactions can affect various molecular pathways, depending on the specific application.

Comparison with Similar Compounds

1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- can be compared with other spirocyclic compounds such as:

    1,4-Dioxaspiro[4.5]dec-7-ene: Lacks the azide group, making it less reactive in certain chemical reactions.

    1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxylic acid: Contains a carboxylic acid group instead of an azide, leading to different reactivity and applications.

    7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde: Features an aldehyde group, which can undergo different types of chemical reactions compared to the azide group.

This compound’s unique combination of functional groups and spirocyclic structure sets it apart from similar compounds, offering distinct advantages in various applications.

Properties

CAS No.

222625-92-5

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbonyl azide

InChI

InChI=1S/C10H13N3O3/c1-7-6-10(15-4-5-16-10)3-2-8(7)9(14)12-13-11/h2-6H2,1H3

InChI Key

WIPYJXJZIITHBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC2(C1)OCCO2)C(=O)N=[N+]=[N-]

Origin of Product

United States

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